

Spectroscopic Characterization of 3-Bromo-4-chlorophenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-4-chlorophenylboronic acid

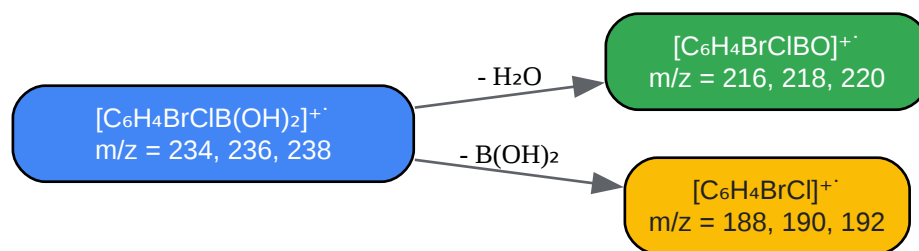
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This technical guide provides an in-depth analysis of the expected spectroscopic data for **3-Bromo-4-chlorophenylboronic acid** (CAS No: 1384956-55-1), a key building block in modern synthetic chemistry.[1][2] Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. The insights herein are derived from foundational spectroscopic principles and comparative analysis with structurally related compounds, offering a robust framework for the identification and characterization of this important reagent.

Molecular Structure and Spectroscopic Overview

3-Bromo-4-chlorophenylboronic acid possesses a unique substitution pattern on the phenyl ring, which dictates its reactivity and its distinct spectroscopic fingerprint. The presence of two different halogen atoms (Bromine and Chlorine) and a boronic acid functional group provides multiple active sites for spectroscopic interrogation. Understanding these spectral features is paramount for verifying sample purity, elucidating reaction mechanisms, and ensuring the quality of downstream applications.



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References

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- 2. 1384956-55-1 | CAS DataBase [m.chemicalbook.com]
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